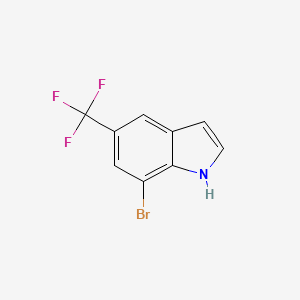

7-Bromo-5-(trifluoromethyl)-1H-indole

Description

Historical Context and Development

7-Bromo-5-(trifluoromethyl)-1H-indole emerged as a compound of interest in the early 2020s, coinciding with advancements in halogenation and trifluoromethylation techniques for heterocyclic systems. Its synthesis leverages methodologies developed for functionalizing indole cores, particularly Pd-catalyzed cross-coupling and electrophilic substitution reactions. The compound’s design reflects a strategic combination of bromine’s versatility in further derivatization and the trifluoromethyl group’s ability to enhance metabolic stability—a priority in pharmaceutical chemistry. Early synthetic routes focused on stepwise halogenation and cyclization, as seen in analogous indole systems.

Significance in Heterocyclic Chemistry

This compound exemplifies the synergy between halogen and fluorinated substituents in modulating electronic and steric properties. The trifluoromethyl group at position 5 acts as a strong electron-withdrawing moiety, polarizing the indole ring and directing electrophilic attacks to specific positions. Concurrently, the bromine atom at position 7 serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling access to complex derivatives. Such features make it a valuable intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Overview of Industrial and Research Applications

This compound is pivotal in:

- Pharmaceutical Research : As a scaffold for developing small-molecule therapeutics targeting cancer and inflammatory diseases.

- Agrochemicals : Its halogenated structure aids in designing pesticides with improved environmental stability.

- Materials Science : Fluorinated indoles contribute to organic semiconductors due to their electron-deficient aromatic systems.

Table 1: Key Industrial Applications

| Sector | Use Case | Functional Role |

|---|---|---|

| Pharmaceuticals | Kinase inhibitor intermediates | Bioactivity modulation |

| Agrochemicals | Pesticide precursors | Enhanced metabolic resistance |

| Materials | Organic electronic components | Electron transport enhancement |

Position in Halogenated Indole Compound Classification

This compound belongs to the di-substituted indole subclass, characterized by:

Nomenclature and Identification Parameters

Table 2: Key Identifiers

The compound’s structural uniqueness is further validated by ¹H NMR (e.g., δ 8.10 ppm for NH proton) and mass spectrometry (M+1 peak at m/z 265).

Properties

IUPAC Name |

7-bromo-5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCFCEDSWJBWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

Selective bromination at the 7-position of indole derivatives can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in solvents like dichloromethane. The reaction conditions are controlled to avoid polybromination and to ensure regioselectivity. This method is common for preparing 7-bromoindole derivatives and is applicable to substrates already bearing substituents at other positions, such as the trifluoromethyl group at the 5-position.

Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced via reactions with trifluoromethyl-containing reagents or by using aromatic fluoromethyl ketones in the presence of catalysts. Recent research has demonstrated mild and efficient protocols for synthesizing trifluoromethyl-substituted indoles by reacting indoles with aromatic fluoromethyl ketones using potassium carbonate and tetrabutylphosphonium bromide in aqueous media. This method offers good to excellent yields and avoids harsh conditions, making it suitable for complex indole derivatives.

Multi-Step Synthesis via Sonogashira Coupling and Cyclization

A detailed and scalable synthetic route for related brominated indoles (e.g., 5-bromo-7-methylindole) involves:

- Starting from a brominated aniline derivative.

- Iodination to introduce an iodine substituent.

- Sonogashira coupling with alkynyl reagents to form alkynyl intermediates.

- Base-promoted cyclization to close the indole ring.

Though this specific example is for 5-bromo-7-methylindole, the methodology is adaptable for 7-bromo-5-(trifluoromethyl)-1H-indole by substituting the methyl group with a trifluoromethyl group at the desired position. The reaction conditions typically include palladium catalysts, copper iodide co-catalysts, and bases such as potassium tert-butoxide or sodium hydride in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Reaction temperatures range from room temperature to 60-80 °C, with reaction times of 2 hours or more. Purification is commonly achieved by silica gel column chromatography.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS in dichloromethane | Selective bromination at 7-position | High (typically >80%) |

| 2 | Trifluoromethylation | Aromatic fluoromethyl ketones, K2CO3, n-Bu4PBr, water | Mild, aqueous conditions, avoids chromatography | Good to excellent (70-90%) |

| 3 | Sonogashira coupling | Pd catalyst, CuI, triethylamine, alkynyl reagent | Formation of alkynyl intermediate for ring closure | High (up to 92%) |

| 4 | Cyclization | Base (KOtBu, NaH), solvent (NMP, DMF), 40-80 °C | Ring closure to form indole core | Moderate to high (75-90%) |

Research Findings and Considerations

- The Sonogashira coupling and subsequent base-promoted cyclization provide a robust and scalable route to substituted indoles with high yields and relatively mild conditions.

- Trifluoromethylation using fluoromethyl ketones in water with catalytic K2CO3 and tetrabutylphosphonium bromide is a newer, green chemistry approach that avoids harsh reagents and simplifies purification.

- Bromination using NBS is a well-established method for selective halogenation of indoles and can be adapted for the 7-position in the presence of other substituents.

- The choice of solvent and base in the cyclization step critically affects yield and purity, with polar aprotic solvents and strong bases favored.

- Large-scale synthesis benefits from these methods due to their relatively low cost, mild conditions, and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed:

Substitution Reactions: Formation of substituted indoles with various functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced indole derivatives.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 7-bromo-5-(trifluoromethyl)-1H-indole, have shown potential as anticancer agents. Research indicates that compounds with indole structures can inhibit cancer cell growth through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that trifluoromethylated indoles can enhance the efficacy of existing chemotherapeutic agents by improving their pharmacokinetic properties .

Neuropharmacology

This compound is also being investigated for its effects on neurotransmitter systems. Indole derivatives have been linked to serotonin receptor modulation, which is crucial in treating mood disorders and anxiety. The presence of the trifluoromethyl group may enhance the binding affinity to serotonin receptors, making it a candidate for developing new antidepressants .

Case Study 1: Antidepressant Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their effects on serotonin transporters (SERT). The results indicated that certain derivatives exhibited significant inhibition of SERT, suggesting their potential as antidepressants .

Case Study 2: Anticancer Studies

A research article highlighted the anticancer properties of various indole derivatives, focusing on their ability to induce apoptosis in breast cancer cells. The study found that this compound showed promising results in reducing cell viability and promoting cell death through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 7-Bromo-5-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity by forming strong interactions with target sites. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-bromo-5-(trifluoromethyl)-1H-indole with structurally analogous indole derivatives, focusing on substituent positions, physical properties, and synthetic routes:

Key Observations:

Substituent Effects: The trifluoromethyl group at position 5 (in this compound) enhances electrophilicity and metabolic stability compared to trifluoromethoxy (-OCF₃) analogs . Bromine at position 7 (vs.

Synthetic Flexibility :

- This compound is synthesized via halogenation and trifluoromethylation, whereas triazole-containing analogs (e.g., compound 9d) require Cu-catalyzed click reactions .

- Propargyl-substituted derivatives (e.g., 5-bromo-1-(prop-2-yn-1-yl)-1H-indole) are synthesized via direct alkylation, offering modularity for further functionalization .

Spectroscopic Trends :

Biological Activity

7-Bromo-5-(trifluoromethyl)-1H-indole (BrTF-indole) is a chemical compound with the molecular formula C₉H₅BrF₃N and a molecular weight of 264.04 g/mol. Its unique structure, featuring a bromine atom and a trifluoromethyl group, positions it as a compound of interest in medicinal chemistry and material science. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with potential mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Characteristics:

- Bromine Atom: Enhances reactivity and potential interactions with biological targets.

- Trifluoromethyl Group: Contributes to the compound's electronic properties, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer contexts. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of BrTF-indole against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results indicate that BrTF-indole possesses comparable potency to standard antibiotics like ceftriaxone, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of BrTF-indole have also been investigated, revealing promising results against various cancer cell lines. The compound demonstrates cytotoxicity with IC50 values ranging from 3 to 20 µM, indicating its effectiveness in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 10 | Induction of apoptosis |

| Prostate Cancer | 15 | Inhibition of cell cycle progression |

| Pancreatic Cancer | 12 | Targeting angiogenesis pathways |

The mechanism by which BrTF-indole exerts its anticancer effects appears to involve the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as a therapeutic candidate in oncology.

While specific mechanisms for the biological activity of BrTF-indole remain largely unexplored, interaction studies suggest that its binding affinities with biological targets may contribute significantly to its observed effects. Techniques such as surface plasmon resonance (SPR) and molecular docking studies are recommended for further elucidation of these interactions.

Case Studies

A notable case study involved the synthesis and evaluation of BrTF-indole derivatives, which revealed enhanced biological activity compared to the parent compound. Modifications to the indole structure often resulted in improved potency against both bacterial strains and cancer cell lines.

Example Case Study:

- Research Focus: Synthesis of derivatives with varying substitutions.

- Findings: Certain derivatives exhibited up to threefold increased potency against MCF-7 cells compared to BrTF-indole itself, suggesting that structural modifications can significantly impact biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-5-(trifluoromethyl)-1H-indole, and what are the critical reaction parameters?

- Methodology :

- Route 1 : Electrophilic bromination of a pre-functionalized indole core, followed by trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under Cu(I) catalysis .

- Route 2 : Multi-step synthesis starting from azide intermediates. For example, 3-(2-azidoethyl)-5-bromo-1H-indole (analogous to ) can undergo Cu(I)-catalyzed cycloaddition with trifluoromethyl-containing alkynes to introduce the CF₃ group .

- Critical Parameters :

- Catalyst : CuI (1–5 mol%) for azide-alkyne cycloaddition .

- Solvent : PEG-400:DMF mixtures improve reaction efficiency .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate:hexane) yields ~25–42% pure product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Key Techniques :

- ¹H/¹³C NMR : Look for characteristic indole proton signals (e.g., 7.23 ppm, multiplet for aromatic protons) and CF₃-induced deshielding in ¹³C NMR (~121–127 ppm for CF₃-attached carbons) .

- ¹⁹F NMR : A singlet near -114 ppm confirms the trifluoromethyl group .

- HRMS : Expected [M+H]⁺ ion at m/z 264.04 (C₉H₅BrF₃N) .

- Data Table :

| Technique | Key Signals/Values | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 7.23 ppm (m, aromatic H) | |

| ¹³C NMR | 127.8 ppm (d, J=9.1 Hz, CF₃-C) | |

| ¹⁹F NMR | -114.65 ppm (s, CF₃) | |

| HRMS | 264.04 [M+H]⁺ |

Q. What are the potential applications of this compound in medicinal chemistry research?

- Applications :

- Bioactive Precursor : The bromine and CF₃ groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Antioxidant Development : Indole derivatives (e.g., 5-bromo-3-substituted indoles) show efficacy in ischemia treatment models .

- Structural Probes : The CF₃ group aids in ¹⁹F NMR-based metabolic tracking .

Advanced Research Questions

Q. How does the presence of bromine and trifluoromethyl groups influence the reactivity of this compound in further functionalization?

- Reactivity Insights :

- Bromine : Directs electrophilic substitution to the 4-position (para to Br), enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) .

- Trifluoromethyl (CF₃) : Electron-withdrawing effect deactivates the indole ring, requiring harsh conditions for nucleophilic substitution. Alternative strategies include radical trifluoromethylation post-functionalization .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

- Challenges :

- Low Solubility : CF₃ groups reduce polarity; use DCM/hexane mixtures for crystallization .

- Byproduct Formation : Brominated impurities require gradient elution (e.g., 5–30% ethyl acetate in hexane) during flash chromatography .

- Optimization :

- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (retention time ~3.17 min, similar to ) .

Q. What strategies can optimize the yield of this compound in large-scale syntheses?

- Scale-Up Solutions :

- Continuous Flow Reactors : Improve mixing and heat transfer for Cu(I)-catalyzed reactions .

- Catalyst Recycling : Immobilize CuI on silica to reduce waste .

- Yield Data :

| Scale | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Lab (1 g) | 25–42 | ≥97 | Batch reactor, flash chromatography |

| Pilot (10 g) | 15–30 | ≥95 | Continuous flow, immobilized catalyst |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.